molecular formula C24H18ClNO5 B15025797 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)acetamide

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B15025797
M. Wt: 435.9 g/mol
InChI Key: ZAOMVLWVEYSRDE-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound with a unique structure that includes a benzofuran ring, a chlorobenzoyl group, and a methoxyphenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzofuran ring, followed by the introduction of the chlorobenzoyl group and the methoxyphenoxy acetamide moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)acetamide include:

  • N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-furamide
  • N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H18ClNO5

Molecular Weight

435.9 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C24H18ClNO5/c1-29-19-8-4-5-9-20(19)30-14-21(27)26-22-17-6-2-3-7-18(17)31-24(22)23(28)15-10-12-16(25)13-11-15/h2-13H,14H2,1H3,(H,26,27)

InChI Key

ZAOMVLWVEYSRDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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